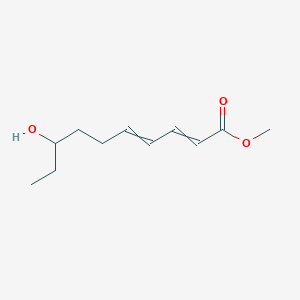![molecular formula C18H22O4S B14272455 2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) CAS No. 157370-41-7](/img/structure/B14272455.png)
2,2'-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) is a chemical compound known for its unique structure and properties. It is characterized by the presence of sulfanediyl groups and phenyleneoxy linkages, making it a versatile compound in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) typically involves the reaction of 2-methyl-4,1-phenyleneoxy compounds with ethan-1-ol in the presence of a sulfanediyl group. The reaction conditions often require a controlled temperature and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: The phenyleneoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenyleneoxy derivatives.
Scientific Research Applications
2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties and potential drug development.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) involves its interaction with molecular targets through its sulfanediyl and phenyleneoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects in different applications.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol)
- 2,2’-{Sulfanediylbis[(2,4,6-trimethyl-1,3-phenylene)oxy]}di(ethan-1-ol)
- 2,2’-{Sulfanediylbis[(1,4-phenylenebis(methylene))oxy]}di(ethan-1-ol)
Uniqueness
The uniqueness of 2,2’-{Sulfanediylbis[(2-methyl-4,1-phenylene)oxy]}di(ethan-1-ol) lies in its specific structural arrangement, which imparts distinct chemical and physical properties compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Properties
CAS No. |
157370-41-7 |
|---|---|
Molecular Formula |
C18H22O4S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-[4-[4-(2-hydroxyethoxy)-3-methylphenyl]sulfanyl-2-methylphenoxy]ethanol |
InChI |
InChI=1S/C18H22O4S/c1-13-11-15(3-5-17(13)21-9-7-19)23-16-4-6-18(14(2)12-16)22-10-8-20/h3-6,11-12,19-20H,7-10H2,1-2H3 |
InChI Key |
QMOBOQVUHOBWDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SC2=CC(=C(C=C2)OCCO)C)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


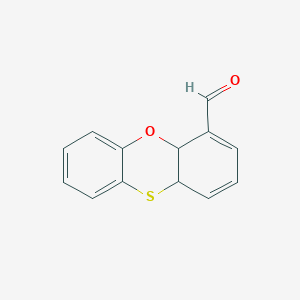
![Benzene, [[(phenylmethoxy)methyl]sulfonyl]-](/img/structure/B14272384.png)
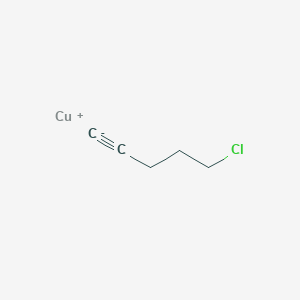
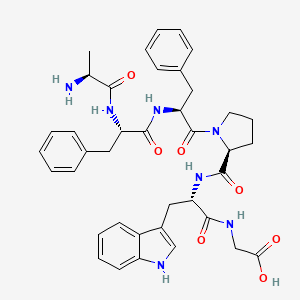
![(NE)-N-[(2-oxido-4-phenyl-1,2,5-oxadiazol-2-ium-3-yl)methylidene]hydroxylamine](/img/structure/B14272387.png)
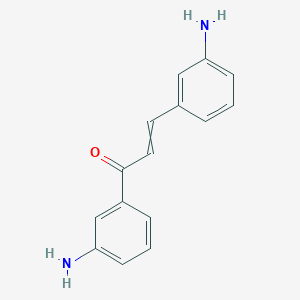

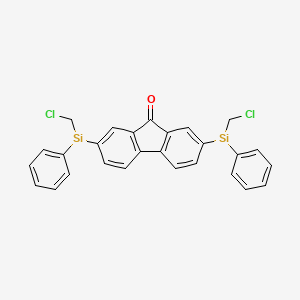
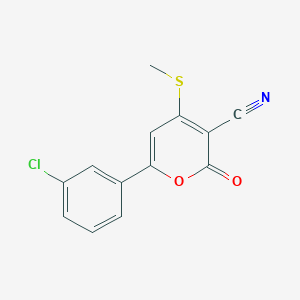

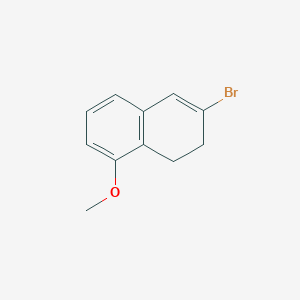
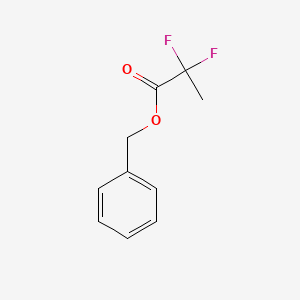
![9-Borabicyclo[3.3.1]nonane, 9-[(phenylthioxomethyl)thio]-](/img/structure/B14272439.png)
